Networked Polymer Thermal Stability: 1,3,5-Cyclohexanetriol-Derived Trimethacrylate vs. myo-Inositol-Derived Trimethacrylate
In a direct head-to-head comparison, a networked polymer synthesized via radical homopolymerization of 1,3,5-cyclohexanetriol-derived trimethacrylate exhibited lower thermal stability than a networked polymer derived from myo-inositol-based trimethacrylate, which contains an adamantane-like rigid core [1]. This difference is attributed to the enhanced core rigidity conferred by the myo-inositol orthoester framework relative to the cyclohexane scaffold of 1,3,5-cyclohexanetriol [1].
| Evidence Dimension | Thermal stability of radical homopolymerized network |
|---|---|
| Target Compound Data | Lower thermal stability (networked polymer from 1,3,5-cyclohexanetriol-derived trimethacrylate) |
| Comparator Or Baseline | Higher thermal stability (networked polymer from myo-inositol-derived trimethacrylate with adamantane-like core) |
| Quantified Difference | Qualitative comparison only; quantitative TGA data not provided in the abstract |
| Conditions | Radical homopolymerization of trimethacrylates derived from respective triol cores |
Why This Matters
For applications requiring moderate thermal stability where the adamantane-like rigidity of myo-inositol derivatives is unnecessary or cost-prohibitive, 1,3,5-cyclohexanetriol provides a structurally simpler and potentially more economical alternative scaffold.
- [1] Journal of Polymer Science Part A: Polymer Chemistry. (2015). Radical Polymerization of methacrylates with an adamantane-like rigid core derived from naturally occurring myo-inositol. Vol. 53, No. 20, 2411-2420. DOI: 10.1002/pola.27703 View Source
